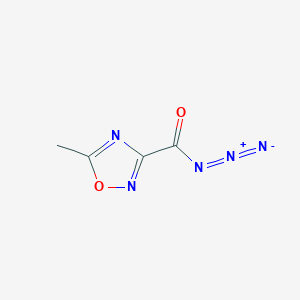

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide

Description

Properties

IUPAC Name |

5-methyl-1,2,4-oxadiazole-3-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N5O2/c1-2-6-3(8-11-2)4(10)7-9-5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHJRETUHMQIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes to 5-Methyl-1,2,4-oxadiazole Core

The synthesis of the 5-methyl-1,2,4-oxadiazole ring system generally proceeds via cyclodehydration or oxidative cyclization of appropriate precursors such as amidoximes and carboxylic acid derivatives.

Amidoxime Cyclization Route : A common approach involves preparing an amidoxime intermediate from nitriles or carboxamides, followed by cyclization to the 1,2,4-oxadiazole ring. For example, reaction of hydroxylamine with a suitable carboxamide yields an amidoxime, which upon cyclization under dehydrating conditions forms the 5-methyl-1,2,4-oxadiazole nucleus.

Cyclodehydration of Acylamidoximes : The amidoxime intermediate can be cyclized using dehydrating agents or under reflux in polar aprotic solvents to form the oxadiazole ring. This method is versatile and allows introduction of various substituents at the 5-position, such as methyl groups.

Oxidative Cyclization : Some protocols utilize oxidative conditions to promote ring closure from suitable precursors, although specific details for 5-methyl-1,2,4-oxadiazole synthesis via this method are less documented.

Representative Preparation Procedure

Key Research Findings and Notes

The synthetic route avoids highly toxic reagents where possible and emphasizes safer handling of azide intermediates due to their explosive potential.

The cyclization step to form the oxadiazole ring is crucial and can be optimized by varying solvents and dehydrating agents to improve yields and purity.

The acyl azide product is typically stored under frozen conditions to maintain stability and prevent decomposition.

Industrial scale synthesis may require cost-effective reagents and process optimization, such as selective acylation and rearrangement steps described in related oxadiazole patents.

Due to limited direct literature on this compound, analogous synthetic strategies for related oxadiazole derivatives and acyl azides provide valuable guidance.

Summary Table of Preparation Methods

| Preparation Stage | Typical Reagents | Conditions | Comments |

|---|---|---|---|

| Amidoxime formation | Hydroxylamine hydrochloride, base | Reflux in ethanol or polar solvent | Forms amidoxime precursor for ring closure |

| Cyclodehydration to oxadiazole | POCl3, thionyl chloride, or similar | Heating under reflux | Forms 5-methyl-1,2,4-oxadiazole-3-carboxylic acid |

| Acid chloride formation | Thionyl chloride, oxalyl chloride | Reflux, inert atmosphere | Converts acid to reactive intermediate |

| Acyl azide formation | Sodium azide, DPPA, or trimethylsilyl azide | Low temperature, aprotic solvent | Requires careful control to avoid hazards |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide can undergo various chemical reactions, including:

Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.

Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Reagents such as amines or alcohols in the presence of a base.

Cycloaddition Reactions: Catalysts like copper(I) or ruthenium(II) complexes.

Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Substitution Reactions: Various substituted oxadiazoles.

Cycloaddition Reactions: Triazole derivatives.

Reduction Reactions: Amino-oxadiazoles.

Scientific Research Applications

Medicinal Chemistry Applications

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide has been investigated for its potential as a precursor in the synthesis of biologically active compounds. The oxadiazole moiety is known for its pharmacological properties, including antimicrobial and anticancer activities.

Anticancer Activity

Research has shown that derivatives of oxadiazoles exhibit promising anticancer properties. For instance, compounds derived from 1,3,4-oxadiazoles have demonstrated efficacy against various cancer cell lines. A study highlighted the synthesis of new furan-based 1,3,4-oxadiazole derivatives linked to sugar moieties that exhibited significant anticancer activity against human liver carcinoma cells . This suggests that this compound can serve as a building block for developing novel anticancer agents.

Antimicrobial Properties

The oxadiazole ring has also been associated with antimicrobial activity. Compounds containing this heterocyclic structure have been reported to possess antibacterial and antifungal properties. The ability to modify the azide group in this compound allows for the creation of various derivatives that could enhance these biological activities.

Synthetic Methodologies

This compound serves as a versatile intermediate in synthetic organic chemistry. Its azide functionality can participate in various cycloaddition reactions and transformations.

Cycloaddition Reactions

The compound can be utilized in [3 + 2] cycloaddition reactions to form triazoles and other heterocycles. Such reactions have been optimized using different catalysts to yield high selectivity and efficiency . For example, the use of organocatalysts like DBU has facilitated the regioselective formation of triazoles from azides and alkenes under mild conditions.

Functionalization

The azide group can be converted into amines or other functional groups through reduction or substitution reactions. This versatility allows chemists to design complex molecules with specific functionalities tailored for particular applications.

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science. Its ability to form stable polymers and composites makes it an attractive candidate for developing advanced materials.

Polymer Chemistry

The incorporation of oxadiazole units into polymer backbones can enhance thermal stability and mechanical properties. Research into polymers containing oxadiazole derivatives has shown improved performance in various applications . The unique electronic properties of oxadiazoles may also contribute to advancements in electronic materials.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Methyl-1,2,4-oxadiazole-3-carbonyl azide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azide group can also facilitate the formation of reactive intermediates, which can modify biomolecules or materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 5-methyl-1,2,4-oxadiazole-3-carbonyl azide, highlighting their substituents, molecular weights, and biological or synthetic relevance:

Reactivity and Stability

- Carbonyl Azide vs. Carboxylic Acid/Esters : The carbonyl azide group in the target compound is significantly more reactive than carboxylic acids or esters found in analogs. While carboxylic acid derivatives (e.g., 5-methyl-1,2,4-oxadiazole-3-carboxylic acid) exhibit stability and hydrogen-bonding capacity for receptor interactions , the azide group enables click chemistry applications, such as cycloadditions with alkynes, which are absent in the ester or acid forms .

- Methyl Substitution : The methyl group at position 5 enhances steric and electronic stability across all analogs. For instance, in D3 receptor agonists (e.g., compounds 22 and 23), the methyl group contributes to high selectivity (>15,000-fold for D3 over D2 receptors) by optimizing hydrophobic interactions within the receptor pocket .

Biological Activity

5-Methyl-1,2,4-oxadiazole-3-carbonyl azide is a heterocyclic compound characterized by its unique oxadiazole ring structure, which incorporates both nitrogen and carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for developing new antimicrobial agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, biochemical interactions, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound contributes significantly to its reactivity and biological activity. The presence of the azide functional group enhances its potential for nucleophilic substitution reactions and cycloaddition mechanisms.

| Property | Description |

|---|---|

| Molecular Formula | C₅H₄N₄O₂ |

| CAS Number | 1423029-02-0 |

| Functional Groups | Oxadiazole ring, carbonyl, azide |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to exhibit the following mechanisms:

- Antimicrobial Activity : Research indicates that derivatives of this compound possess significant antimicrobial properties. For instance, it demonstrates minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus at concentrations as low as 25 µg/mL . This suggests that the compound can potentially serve as a basis for developing new antimicrobial agents.

- Cellular Effects : In vitro studies have revealed that 5-methyl-1,2,4-oxadiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential . This apoptotic effect is crucial for the development of anticancer therapies.

- Gene Expression Modulation : The compound can act as a transcriptional modulator, influencing gene expression by upregulating pro-apoptotic genes while downregulating anti-apoptotic genes . This dual action enhances its potential as a therapeutic agent against malignancies.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-methyl-1,2,4-oxadiazole derivatives:

- Antitumor Activity : A study demonstrated that novel 1,2,4-oxadiazole derivatives exhibited significant antitumor activity in various cancer cell lines . The structural modifications in these compounds were linked to enhanced potency.

- Antimicrobial Studies : A comprehensive investigation into the antimicrobial properties of oxadiazole derivatives found that compounds similar to 5-methyl-1,2,4-oxadiazole showed effective inhibition against a range of pathogenic bacteria .

- Biotransformation Studies : Research into the metabolic pathways of related compounds indicated that biotransformation products could retain or enhance biological activity . Understanding these pathways is essential for optimizing therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-methyl-1,2,4-oxadiazole-3-carbonyl azide, and how can reaction conditions be optimized to minimize competing pathways?

- Methodological Answer : The compound can be synthesized via cyclization of acyl hydrazides using phosphorous oxychloride or thionyl chloride. For example, intermediates like 5-methylisoxazole-3-carbohydrazide (prepared via hydrazide formation from esters) can undergo cyclization with arylisothiocyanates under reflux in ethanol . Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio of hydrazide to electrophile) and reaction time (3–6 hours) to suppress byproducts like triazoles or open-chain derivatives. Monitoring via TLC or GC is critical .

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Purity is best assessed via melting point analysis (e.g., sharp mp ranges like 168–170°C for structurally similar oxadiazoles ) and HPLC with UV detection. Stability studies should include accelerated degradation tests under humidity (40–75% RH) and temperature (4°C, 25°C, 40°C) to identify decomposition pathways (e.g., hydrolysis of the azide group). Storage in anhydrous, inert atmospheres at –20°C is recommended for long-term stability .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for confirming the structure of this compound, particularly in distinguishing regioisomers?

- Methodological Answer :

- ¹H/¹³C NMR : The oxadiazole ring protons resonate as singlets (δ 2.5–3.0 ppm for methyl groups), while carbonyl carbons appear at δ 160–170 ppm. Regioisomers (e.g., 1,2,4- vs. 1,3,4-oxadiazoles) are differentiated by coupling patterns in HMBC spectra .

- IR Spectroscopy : The azide (–N₃) group shows a sharp peak at ~2100 cm⁻¹, while carbonyl (C=O) absorbs at ~1700 cm⁻¹ .

- MS/MS Fragmentation : Diagnostic fragments (e.g., loss of N₂ from the azide group) confirm structural integrity .

Q. How can competing reaction pathways during the synthesis of this compound be systematically analyzed and controlled?

- Methodological Answer : Competing pathways (e.g., over-cyclization or azide decomposition) are mitigated by:

- Stepwise Synthesis : Isolate intermediates (e.g., acyl hydrazides) before cyclization to reduce side reactions .

- Kinetic Control : Use low temperatures (0–5°C) during azide formation to favor the desired pathway over thermal decomposition.

- Byproduct Trapping : Add scavengers like molecular sieves to absorb water, preventing hydrolysis of sensitive intermediates .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the azide and carbonyl groups. Fukui indices identify nucleophilic attack sites, while transition-state simulations predict activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) . Experimental validation via kinetic isotopic effects (KIEs) is recommended.

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for 5-methyl-1,2,4-oxadiazole derivatives?

- Methodological Answer : Cross-validate using:

- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in NMR assignments .

- Batch Reproducibility : Synthesize multiple batches under identical conditions to assess consistency in mp ranges (e.g., ±2°C tolerance ).

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted hydrazides) that may alter physical properties .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound due to its azide functionality?

- Methodological Answer :

- Small-Scale Reactions : Limit batch sizes to <1 g to mitigate explosion risks.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent accidental oxidation.

- Waste Management : Quench residual azides with sodium nitrite/acid solutions to convert them to harmless amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.